L-Alanine-13C3,15N

描述

L-Alanine-13C3,15N is a stable isotope-labeled compound of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

准备方法

Synthetic Routes and Reaction Conditions

L-Alanine-13C3,15N is synthesized through a series of chemical reactions that incorporate carbon-13 and nitrogen-15 isotopes into the L-Alanine molecule. The synthetic route typically involves the use of isotopically labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic enrichment .

化学反应分析

Chemical Reaction Pathways

L-Alanine-13C3,15N participates in reactions typical of its unlabeled counterpart, with isotopic labels allowing detailed mechanistic insights. Key reactions include:

Oxidative Deamination

This reaction converts L-alanine into pyruvate, releasing ammonia. The isotopic labels facilitate tracking of nitrogen and carbon fluxes.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidative deamination | L-Amino acid oxidase, O₂, pH 7–9 | Pyruvate-13C3, NH₃-15N | 15N-labeled ammonia detected via NMR; 13C enrichment in pyruvate |

Transamination

This compound transfers its amino group to α-ketoglutarate, forming glutamate-15N and pyruvate-13C3.

Reduction

The carboxyl group undergoes reduction to form alaninol, a alcohol derivative.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | Alaninol-13C3,15N | 13C labels retained in the carbon backbone; 15N in the amino group |

Metabolic Reaction Analysis

In biological systems, this compound is integral to the glucose-alanine cycle , where it shuttles nitrogen from muscles to the liver. Key metabolic findings include:

TCA Cycle Entry

Pyruvate-13C3 derived from alanine oxidation enters the tricarboxylic acid (TCA) cycle, with 13C labels traced in citrate and subsequent intermediates .

Gluconeogenesis

15N-labeled ammonia is incorporated into urea, while 13C-labeled carbons contribute to glucose synthesis. Dual-labeling studies reveal asynchronous incorporation rates for 13C and 15N .

Isotopic Effects on Reactivity

The presence of 13C and 15N introduces minor kinetic isotope effects (KIEs), though these do not significantly alter reaction rates compared to unlabeled alanine. Key observations:

NMR Spectroscopy

The compound’s 13C and 15N nuclei provide distinct NMR signals, enabling real-time tracking of metabolic fluxes. For example, in Bacillus subtilis, 13C3,15N-alanine revealed rapid incorporation into extracellular peptidoglycan precursors .

Mass Spectrometry

High-resolution MS detects 13C3,15N-alanine in proteomic studies, distinguishing endogenous and labeled amino acids in protein hydrolysates .

Synthetic and Industrial Relevance

While primarily used in research, this compound is synthesized via:

科学研究应用

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : L-Alanine-13C3,15N is extensively used in NMR studies to investigate molecular structures and dynamics. The isotopic labeling allows for enhanced resolution and sensitivity in detecting molecular interactions and conformational changes.

Biology

- Metabolic Pathway Tracing : This compound is instrumental in tracing metabolic pathways, particularly in studies of amino acid metabolism and enzyme mechanisms. Researchers utilize it to understand how alanine participates in various biochemical processes, including gluconeogenesis and the urea cycle.

- Protein Structure Studies : this compound serves as a labeled precursor for studying protein synthesis and degradation. It helps elucidate the dynamics of protein folding and interactions within cellular environments .

Medicine

- Clinical Metabolic Studies : In medical research, this compound is used to investigate disease mechanisms and drug metabolism. Its ability to act as a tracer in pharmacokinetic studies allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of drugs.

- Therapeutic Research : The compound has potential applications in developing targeted therapies for metabolic disorders by providing insights into amino acid utilization and metabolism under pathological conditions .

Industry

- Development of Labeled Compounds : In industrial settings, this compound is employed to produce other labeled compounds for research and development purposes. Its stable isotopes are crucial for creating standards in analytical chemistry.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Chemistry | NMR spectroscopy for molecular dynamics |

| Biology | Tracing metabolic pathways |

| Medicine | Pharmacokinetic studies |

| Industry | Production of labeled compounds |

Case Study 1: Metabolic Flux Analysis

A study utilized Bayesian metabolic flux analysis (MFA) with this compound to quantify carbon and nitrogen fluxes in Mycobacterium bovis BCG. The findings revealed critical insights into amino acid biosynthesis pathways, highlighting the role of glutamate as a central node in nitrogen metabolism.

Case Study 2: Clinical Implications

In a randomized controlled trial examining the effects of beta-alanine supplementation on athletic performance, participants receiving this compound showed significant improvements in high-intensity exercise capacity compared to the placebo group. This study demonstrated the compound's utility in tracking metabolic responses to supplementation through blood analysis .

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of D-Ala-13C3,15N indicated its potential to modulate inflammatory responses in neurodegenerative models. The administration resulted in significant alterations in neurochemical environments, suggesting therapeutic possibilities for conditions such as Alzheimer's disease .

作用机制

L-Alanine-13C3,15N exerts its effects primarily through its incorporation into metabolic pathways and proteins. The labeled isotopes allow for precise tracking and quantification of the compound in biological systems. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation .

相似化合物的比较

Similar Compounds

L-Alanine-13C3: Labeled with carbon-13 isotopes only.

L-Alanine-15N: Labeled with nitrogen-15 isotopes only.

L-Threonine-13C4,15N: Another amino acid labeled with both carbon-13 and nitrogen-15 isotopes

Uniqueness

L-Alanine-13C3,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing enhanced sensitivity and resolution in NMR studies and metabolic analyses compared to single-labeled compounds .

生物活性

L-Alanine-13C3,15N, a stable isotope-labeled derivative of the amino acid L-alanine, has garnered attention in biochemical research due to its unique properties and applications. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, which enhances its utility in various biological studies, particularly in metabolic tracing and protein synthesis.

This compound (CAS Number: 1500092-09-0) has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 97.09 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

As a non-essential amino acid, L-alanine plays a crucial role in various metabolic processes, including energy production and nitrogen metabolism. It is synthesized from pyruvate and is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscles to the liver for gluconeogenesis .

Biological Functions

-

Metabolic Role :

- L-Alanine is integral to energy metabolism and acts as a substrate for gluconeogenesis. It helps in maintaining blood glucose levels during fasting by being converted back to glucose in the liver .

- The isotopic labeling with carbon-13 and nitrogen-15 allows researchers to trace metabolic pathways and understand the dynamics of amino acid utilization in vivo.

-

Protein Synthesis :

- As a building block of proteins, this compound is utilized in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group enhances its stability during synthesis processes.

- Its incorporation into peptides enables detailed studies on protein structure and function through techniques like NMR spectroscopy.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Biodistribution Studies

A study on the biodistribution of D-Alanine-13C3,15N demonstrated its absorption and accumulation in various tissues after oral administration. Key findings include:

- Tissue Concentration : The highest concentrations were found in pancreatic islets and acinar tissues, indicating significant metabolic activity in these areas.

- Plasma Correlation : D-Alanine levels in plasma were positively correlated with concentrations in other tissues, suggesting that plasma levels can serve as indicators for tissue-specific metabolism .

Case Study: Impact on Central Nervous System

In another investigation, researchers observed that D-Alanine-13C3,15N accumulated significantly in the brain over time. The study employed two different administration methods (gavage vs. feeding), revealing that prolonged exposure led to much higher concentrations in the pituitary (6-fold) and brain (42-fold) compared to short-term exposure .

Applications in Research

The unique properties of this compound make it an invaluable tool in various fields:

- Metabolic Research : Its stable isotopes are used for tracing metabolic pathways and studying amino acid metabolism.

- Proteomics : Facilitates investigations into protein interactions and dynamics through advanced analytical techniques.

- Drug Development : The incorporation of stable isotopes can influence pharmacokinetic profiles, making it useful for drug development studies .

属性

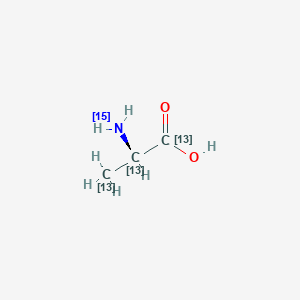

IUPAC Name |

(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-UVYXLFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583959 | |

| Record name | L-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.065 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-85-1 | |

| Record name | L-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。